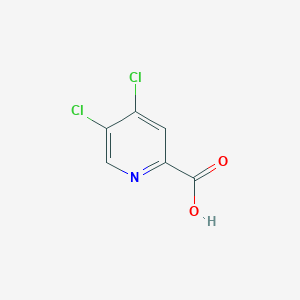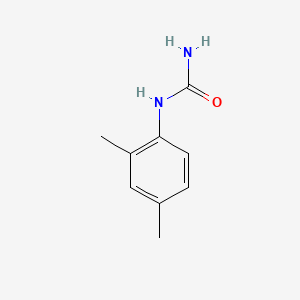
4,5-Dichloropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloropicolinic acid is an organic compound with the molecular formula C6H3Cl2NO2 . It is a chlorinated derivative of picolinic acid.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H3Cl2NO2 . The average molecular weight is 191.999 Da .It should be stored in an inert atmosphere at 2-8°C . The molecular weight is 192 .
Aplicaciones Científicas De Investigación
Plant Growth Regulation
4,5-Dichloropicolinic acid has been studied for its effects on plant growth regulation. Hamaker et al. (1963) found that a derivative of picolinic acid, 4-amino-3,5,6-trichloropicolinic acid, exhibited greater toxicity to broad-leaved plants compared to other herbicides and retained its activity in soil for a longer period (Hamaker, Johnston, Martin, & Redemann, 1963).
Electrochemical Hydrodechlorination
Research by Ma et al. (2010) explored the electrochemical hydrodechlorination of tetrachloropicolinic acid to dichloropicolinic acid using an Ag cathode. They found that the Ag cathode exhibited high electrocatalytic activity for this reduction process (Ma, Li, Liu, & Xu, 2010). Additionally, Xu et al. (2015) investigated the selective hydrodechlorination of trichloropicolinic acid at an activated silver cathode, achieving high selectivity for the production of dichloropicolinic acid (Xu, Ding, Hong-xing, Chu, & Ma, 2015).
Herbicide Efficacy and Control
Research has been conducted on the effectiveness of dichloropicolinic acid as a herbicide. Jacoby et al. (1981) found that 3,6-dichloropicolinic acid was more effective than other herbicides for controlling honey mesquite when applied aerially (Jacoby, Meadors, & Foster, 1981).
Analysis in Agricultural Products
Galoux et al. (1982) described a method for determining residues of 3,6-dichloropicolinic acid in sugar beets using gas chromatography, highlighting its importance in agricultural product analysis (Galoux, Damme, & Bernés, 1982).
Latex Flow Stimulation
A study by Abraham et al. (1972) examined the application of 4-amino-3,5,6-trichloropicolinic acid on latex flow in Hevea brasiliensis, finding it effective in increasing yields (Abraham, Wycherley, & Pakianathan, 1972).
Seed Germination
Voronkov et al. (2005) studied the effects of low concentrations of dichloropicolinic acid on seed germination in different plants, noting that it inhibited pea seedling growth but enhanced wheat seed germination (Voronkov, Dolmaa, Tserenpil, Ugtakhbayar, & Chimidtsogzol, 2005).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
4,5-Dichloropicolinic acid is a derivative of picolinic acid . Picolinic acid primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs, altering their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, making picolinic acid an effective anti-viral agent .
Biochemical Pathways
Picolinic acid, from which it is derived, plays a key role in zinc transport . This suggests that this compound might also influence pathways related to zinc transport and homeostasis.
Pharmacokinetics
It is known that picolinic acid, its parent compound, is a pyridine carboxylate metabolite of tryptophan . Given the structural similarity, it is plausible that this compound might share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the action of this compound is the inhibition of the function of ZFPs, leading to the disruption of viral replication and packaging . This makes it an effective anti-viral agent.
Action Environment
It is known that picolinic acid and its derivatives are used as herbicides , suggesting that they are stable and effective in various environmental conditions
Propiedades
IUPAC Name |
4,5-dichloropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQMTNAVHHXZIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310511 |
Source


|
| Record name | 4,5-DICHLOROPICOLINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73455-13-7 |
Source


|
| Record name | 73455-13-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-DICHLOROPICOLINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)

